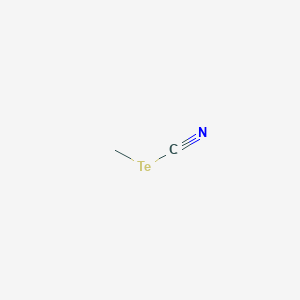

Methyl tellurocyanate

Beschreibung

Methyl tellurocyanate (CH₃TeCN) is an organotellurium compound characterized by a tellurium atom bonded to a methyl group and a cyanate moiety. Its synthesis typically involves reactions of potassium tellurocyanate (KTeCN) with alkyl halides or other electrophilic reagents under controlled conditions. For instance, benzyl tellurocyanate analogs are synthesized via nucleophilic substitution reactions, as demonstrated in the reaction of 2-chloroethanol with KTeCN to form heterocyclic tellurium compounds . Methyl tellurocyanate and its derivatives are highly sensitive to light, oxygen, and moisture, often decomposing into elemental tellurium and organic byproducts under ambient conditions .

Eigenschaften

CAS-Nummer |

878011-63-3 |

|---|---|

Molekularformel |

C2H3NTe |

Molekulargewicht |

168.7 g/mol |

IUPAC-Name |

methyl tellurocyanate |

InChI |

InChI=1S/C2H3NTe/c1-4-2-3/h1H3 |

InChI-Schlüssel |

GXEYBNGHWCHFQA-UHFFFAOYSA-N |

Kanonische SMILES |

C[Te]C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl tellurocyanate can be synthesized by reacting methyl iodide with potassium tellurocyanate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the tellurocyanate ion acting as a nucleophile, displacing the iodide ion from the methyl iodide.

Industrial Production Methods: While there is limited information on the large-scale industrial production of methyl tellurocyanate, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenge in industrial production is the handling of tellurium compounds, which require careful control to prevent decomposition and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl tellurocyanate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form methyl tellurocyanate oxide.

Reduction: Reduction reactions can convert it into methyl telluride.

Substitution: It can participate in nucleophilic substitution reactions, where the tellurocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Methyl tellurocyanate oxide.

Reduction: Methyl telluride.

Substitution: Various organotellurium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl tellurocyanate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stability and Handling

Methyl tellurocyanate exhibits significantly lower stability compared to its lighter chalcogen analogs— thiocyanate (SCN⁻) and selenocyanate (SeCN⁻). While thiocyanates are stable in air and widely used in coordination chemistry, selenocyanates decompose slowly in air, depositing elemental selenium. Tellurocyanates, however, rapidly degrade upon exposure to air or moisture, releasing tellurium . For example, alkali metal tellurocyanates (e.g., NaTeCN) cannot be isolated as solids and require weakly coordinating cations (e.g., tetraphenylarsonium) for stabilization . In contrast, potassium thiocyanate (KSCN) is commercially available as a stable solid.

Structural and Spectroscopic Properties

Key structural differences between chalcogen cyanates are highlighted in Table 1:

| Property | [OCN]⁻ | [SCN]⁻ | [SeCN]⁻ | [TeCN]⁻ |

|---|---|---|---|---|

| Bond Length (Ch–C, Å) | 1.18 | 1.62 | 1.72 | 1.95 |

| ν(C≡N) IR (cm⁻¹) | 2200 | 2060 | 2040 | 2081 |

| Stability in Air | High | Moderate | Low | Very Low |

Data adapted from experimental and computational studies

The longer Te–C bond (1.95 Å) and higher ν(C≡N) frequency (2081 cm⁻¹) in tellurocyanates reflect weaker bonding and greater lability compared to thiocyanates (ν(C≡N) = 2060 cm⁻¹) .

Challenges and Limitations

The extreme sensitivity of methyl tellurocyanate necessitates stringent handling conditions (e.g., inert atmospheres, anhydrous solvents), whereas thiocyanates and selenocyanates are more forgiving. Additionally, the scarcity of tellurocyanate salts (e.g., KTeCN) complicates large-scale syntheses .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.